3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine
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Overview
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Reduction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
Starting Material: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reagent: Lithium aluminium hydride (LiAlH4)
Solvent: Tetrahydrofuran (THF)
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Bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine:
Starting Material: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reagent: N-Bromosuccinimide (NBS)
Solvent: N,N-Dimethylformamide (DMF)
Conditions: The reaction is performed at 0°C for 2 hours.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
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Reduction:
Reagents: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents such as THF or ethanol.
Products: Reduction typically yields the corresponding amine or alcohol derivatives.
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Substitution:
Reagents: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Conditions: Reactions are often carried out at low temperatures to control the rate of substitution.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Mechanism of Action
The exact mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to form stable complexes with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Uniqueness:
- Functional Groups: The presence of an amine group at the 6-position distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
- Applications: Its unique structure makes it suitable for specific applications in drug development and material science, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine |
InChI |
InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10) |
InChI Key |
SXRTUTKXFWETMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)N |
Origin of Product |
United States |
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